2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Catalog No.
S864130
CAS No.
1150164-78-5
M.F
C8H5ClF2O2
M. Wt
206.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenyl)-2,2-difluoroacetic acid

CAS Number

1150164-78-5

Product Name

2-(2-Chlorophenyl)-2,2-difluoroacetic acid

IUPAC Name

2-(2-chlorophenyl)-2,2-difluoroacetic acid

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

InChI

InChI=1S/C8H5ClF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13)

InChI Key

KKGDBVUFFAFBFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl

Chemical Properties

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is an organic molecule with the chemical formula C₈H₅ClF₂O₂. It is classified as an aromatic carboxylic acid due to the presence of a benzene ring (aromatic) and a carboxylic acid group (COOH). Several commercial suppliers offer this compound, typically for research purposes [, , ].

Potential Applications

Scientific literature mentions 2-(2-chlorophenyl)-2,2-difluoroacetic acid in the context of studies on fluorinated organic compounds. These studies investigate the unique properties of carbon-fluorine bonds, which can be highly stable and influence the reactivity of surrounding molecules [, ]. Research on fluorinated carboxylic acids has applications in various fields, including:

  • Medicinal chemistry: Fluorine substitution can improve the potency and bioavailability of pharmaceutical drugs [].
  • Material science: Fluorinated molecules are being explored for their potential use in developing new materials with specific properties [].
  • Agricultural chemistry: Fluorine-containing molecules can be investigated for their potential use as herbicides or insecticides [].

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and two fluorine atoms attached to the acetic acid moiety. Its molecular formula is C₈H₅ClF₂O₂, and it has a molecular weight of approximately 206.57 g/mol. The compound is typically presented as a white to pale yellow crystalline powder and is known for its potential applications in medicinal chemistry and organic synthesis .

  • Corrosivity: Haloacetic acids are corrosive and can irritate skin and eyes [].
  • Toxicity: Some haloacetic acids are known to be toxic, and this compound's potential toxicity is unknown.

Further Exploration

Given the limited information, further exploration might involve:

  • Scientific databases: Searching databases like SciFinder or Reaxys for research articles mentioning the compound.
  • Patent databases: Searching for patents mentioning the compound, which might provide clues about its synthesis or applications.
  • Chemical suppliers: Contacting chemical suppliers who might offer the compound and have access to safety data sheets (SDS) with more information on its properties and hazards.
Due to the presence of both the difluoromethyl group and the chlorophenyl substituent. Key reactions include:

  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Fluorination Reactions: The difluoromethyl group can act as a leaving group in reactions, making it useful in synthesizing other fluorinated compounds.
  • Acid-Base Reactions: As an acid, it can react with bases to form salts, which may be useful in further synthetic pathways .

The synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid can be achieved through several methods:

  • Direct Fluorination: Starting from 2-chloroacetic acid, fluorination can be performed using fluorinating agents.
  • Substitution Reactions: Chlorinated phenols can be reacted with difluoroacetic acid derivatives to yield the desired compound.
  • Multi-step Synthesis: More complex synthetic routes may involve several steps including protection-deprotection strategies and coupling reactions to introduce the chlorophenyl group .

The applications of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid are diverse:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs due to its unique chemical properties.
  • Agricultural Chemicals: Its derivatives may be utilized in developing agrochemicals with enhanced efficacy.
  • Research Tool: It is used in laboratories for studying reaction mechanisms involving fluorinated compounds .

Interaction studies involving 2-(2-Chlorophenyl)-2,2-difluoroacetic acid focus on its reactivity with biological molecules and other chemical entities. Key findings include:

  • Reactivity with Enzymes: Investigations into how this compound interacts with specific enzymes could provide insights into its potential therapeutic uses.
  • Binding Affinity Studies: Studies assessing binding affinities with target proteins are crucial for understanding its biological activity and potential as a drug candidate .

Several compounds share structural similarities with 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. A comparison highlights its unique features:

Compound NameCAS NumberSimilarity Index
2-(3-Chlorophenyl)-2,2-difluoroacetic acid1027513-91-20.98
2-(4-Chlorophenyl)-2,2-difluoroacetic acid475301-73-60.98
3,5-Dichlorophenyldifluoroacetic acid1260762-88-60.96
2-(4-Chlorophenyl)-2-fluoroacetic acid74590-69-50.88
Methyl 2-(4-chlorophenyl)-2,2-difluoroacetate1393558-32-10.89

The uniqueness of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which influence its chemical reactivity and biological properties compared to other similar compounds .

XLogP3

2.8

Wikipedia

(2-Chlorophenyl)(difluoro)acetic acid

Dates

Modify: 2023-08-16

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